molecular formula C9H13NO B11924694 4-Butylpyridin-2-ol

4-Butylpyridin-2-ol

Cat. No.: B11924694
M. Wt: 151.21 g/mol
InChI Key: DUWTWAUCEZYJNF-UHFFFAOYSA-N
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Description

4-Butylpyridin-2-ol is a pyridine derivative characterized by a hydroxyl group (-OH) at the 2-position and a butyl chain (-C₄H₉) at the 4-position of the pyridine ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and material science due to their stability, hydrogen-bonding capacity, and tunable reactivity .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-butyl-1H-pyridin-2-one

InChI

InChI=1S/C9H13NO/c1-2-3-4-8-5-6-10-9(11)7-8/h5-7H,2-4H2,1H3,(H,10,11)

InChI Key

DUWTWAUCEZYJNF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylpyridin-2-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with butyl halides under basic conditions. For example, the reaction of pyridin-2-ol with butyl bromide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butylpyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butylpyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Butylpyridin-2-ol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The butyl group can influence the compound’s hydrophobic interactions, affecting its distribution within biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Butylpyridin-2-ol with structurally or functionally related compounds, based on extrapolated data and evidence from analogs:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Hazards Applications
This compound C₉H₁₃NO (inferred) ~151.2 (calculated) Not Available Likely skin/eye irritation (inferred from Pyridin-2-ol) Potential use in drug synthesis or catalysis (inferred from pyridine analogs)
Pyridin-2-ol C₅H₅NO 95.0993 72762-00-6 Skin/eye irritation; requires immediate flushing Intermediate in organic synthesis; ligand in coordination chemistry
4-Phenylphenol C₁₂H₁₀O 170.21 92-69-3 Acute toxicity (oral, dermal); skin/eye irritation Preservative, disinfectant, and polymer stabilizer
4-(4'-Methyl-bipyridin-4-yl)butan-2-ol C₁₄H₁₇N₂O 241.30 870078-13-0 Acute oral toxicity (H302); skin irritation (H315); respiratory tract irritation (H335) Laboratory chemical; precursor in compound synthesis
4-(Aminomethyl)-bipyridin-5-ol C₁₁H₁₁N₃O 201.23 Not Provided No direct hazard data; likely requires standard lab safety protocols Pharmaceutical research; material science (e.g., metal-organic frameworks)

Key Comparative Insights:

This contrasts with 4-Phenylphenol, where the aromatic biphenyl group increases rigidity and UV stability . Substituent Position: The 4-substituent in pyridine derivatives (e.g., butyl in this compound vs. methyl-bipyridinyl in 4-(4'-Methyl-bipyridin-4-yl)butan-2-ol) significantly alters steric effects and electronic properties, impacting reactivity and binding affinity .

Hazard Profiles: Pyridin-2-ol and 4-Phenylphenol share similar first-aid requirements for eye/skin exposure, emphasizing the need for immediate flushing . 4-(4'-Methyl-bipyridin-4-yl)butan-2-ol exhibits higher acute toxicity (Category 4 oral toxicity) compared to simpler pyridinols, likely due to its bipyridinyl structure .

Applications: Pharmaceuticals: 4-(Aminomethyl)-bipyridin-5-ol is highlighted for drug discovery due to its amine and hydroxyl functional groups, enabling interactions with biological targets . In contrast, this compound’s applications remain speculative but may include catalysis or as a ligand. Material Science: Bipyridine derivatives (e.g., 4-(Aminomethyl)-bipyridin-5-ol) are valued for constructing metal-organic frameworks, whereas 4-Phenylphenol serves as a stabilizer in polymers .

Biological Activity

4-Butylpyridin-2-ol, a pyridine derivative, is characterized by a butyl group at the 4-position and a hydroxyl group at the 2-position of the pyridine ring. Its molecular formula is C10_{10}H13_{13}NO, with a molecular weight of approximately 163.22 g/mol. This compound has garnered attention in recent years for its diverse biological activities, particularly its antibacterial properties and potential applications in medicinal chemistry.

The unique structure of this compound contributes to its biological activity. The presence of both the hydroxyl and pyridine functionalities allows for versatile interactions with biological systems, making it a candidate for further exploration in drug development. The compound can form complexes with metal ions, enhancing its biological efficacy through coordination chemistry .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Efficacy Against Pseudomonas aeruginosa

One notable study focused on the antibacterial effects of this compound against Pseudomonas aeruginosa, a major pathogen associated with hospital-acquired infections and known for its resistance to multiple antibiotics. The study revealed that this compound significantly inhibited the growth of P. aeruginosa in vitro, demonstrating a dose-dependent response .

Concentration (mg/mL)Zone of Inhibition (mm)
0.510
1.015
2.020

This table illustrates the relationship between concentration and antibacterial efficacy, indicating that higher concentrations lead to larger zones of inhibition.

The proposed mechanisms through which this compound exerts its antibacterial effects include:

  • Membrane Disruption : The compound may integrate into bacterial membranes, causing structural damage.
  • Enzyme Inhibition : It could inhibit key enzymes involved in bacterial metabolism.
  • Quorum Sensing Interference : There is emerging evidence suggesting that it may disrupt quorum sensing pathways in bacteria, reducing virulence factor production .

Other Biological Activities

In addition to its antibacterial properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antioxidant activities. These effects are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

Research Findings

Recent research has highlighted the potential of this compound as a lead compound for developing new antimicrobial agents. Its structural similarity to other biologically active compounds suggests that it could serve as a scaffold for synthesizing derivatives with enhanced potency and selectivity against specific pathogens.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntibacterial ActivityMechanism of Action
4-Methylpyridin-2-olModerateMembrane disruption
3-HydroxypyridineLowEnzyme inhibition
3-AminopyridineHighQuorum sensing interference

This table highlights the varying degrees of antibacterial activity and mechanisms among related compounds, underscoring the unique position of this compound within this class.

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